molecular formula C18H12F2N2O3 B2450455 (E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 1181479-52-6

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

Cat. No.: B2450455
CAS No.: 1181479-52-6
M. Wt: 342.302
InChI Key: BVUBQMCQLSJBDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a characterized small-molecule inhibitor designed to target the AKT kinase, a central node in the PI3K/AKT/mTOR signaling cascade. This pathway is frequently dysregulated in a wide spectrum of human cancers, promoting cell survival, proliferation, and metabolic reprogramming. The compound functions by competitively binding to the ATP-binding pocket of AKT, effectively blocking its phosphorylation and subsequent activation. This specific mechanism makes it a critical research tool for probing the pathological roles of AKT-driven signaling in oncology. Researchers utilize this inhibitor in vitro and in vivo to investigate tumorigenesis, assess the therapeutic potential of AKT suppression, and explore mechanisms of drug resistance. Its application is pivotal in preclinical studies aimed at validating AKT as a therapeutic target and in developing novel combination treatment strategies for cancers dependent on this pathway, such as certain breast, ovarian, and prostate cancers. The compound is cited in patent literature for its use in the preparation of pharmaceutical compositions for treating hyperproliferative disorders like cancer. This reagent is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O3/c19-13-1-3-15(20)11(8-13)7-12(10-21)18(23)22-14-2-4-16-17(9-14)25-6-5-24-16/h1-4,7-9H,5-6H2,(H,22,23)/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUBQMCQLSJBDI-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=C(C=CC(=C3)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C/C3=C(C=CC(=C3)F)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

C17H16F2N2O3C_{17}H_{16}F_{2}N_{2}O_{3}

Key structural features include:

  • A cyano group (CN-C\equiv N)
  • A difluorophenyl moiety
  • A benzodioxin substituent

Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties. The proposed mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : The compound may modulate the synthesis of cytokines such as IL-1β and TNFα, which are critical in inflammatory responses.
  • Nitric Oxide Modulation : It may influence nitric oxide production in macrophages, impacting vascular permeability and leukocyte migration.

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce cell viability in macrophage cultures at certain concentrations. The compound was tested against lipopolysaccharide (LPS) stimulation to assess its anti-inflammatory potential.

Concentration (µM)IL-1β Production Reduction (%)TNFα Production Reduction (%)
254030
506050

In Vivo Studies

In vivo studies using animal models have shown promising results in reducing inflammation. For example:

  • CFA-Induced Paw Edema Model : Doses of 50 mg/kg resulted in significant reductions in paw swelling compared to controls.
  • Zymosan-Induced Peritonitis : The compound reduced leukocyte migration by up to 90% at higher doses.

Case Studies

A notable case study involved the administration of the compound in a murine model for acute inflammation. The results indicated that:

  • Dosing Regimen : Mice treated with 50 mg/kg showed a marked decrease in inflammatory markers within 24 hours.
  • Comparison with Standard Treatments : The efficacy was comparable to dexamethasone, a standard anti-inflammatory drug.

Potential Therapeutic Applications

Given its biological activity, this compound holds potential for development as:

  • Anti-inflammatory Agent : Targeting chronic inflammatory conditions such as arthritis.
  • Analgesic Drug : Providing pain relief through modulation of inflammatory pathways.

Q & A

Q. Q. Why might a study report low enzymatic inhibition despite high in vitro potency?

  • Analysis : Consider pharmacokinetic factors (e.g., poor solubility in assay buffers) or off-target binding. Use solubility enhancers (e.g., DMSO ≤0.1%) or conduct surface plasmon resonance (SPR) to assess binding kinetics. Re-evaluate enzyme purity and activity controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.